
2-Nitroaniline
Overview
Description
2-Nitroaniline is an organic compound with the chemical formula C₆H₆N₂O₂. It is a derivative of aniline, carrying a nitro functional group in the 2-position. This compound is primarily used as a precursor to o-phenylenediamine, which is a key intermediate in the production of various pharmaceuticals and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitroaniline is commercially prepared by the reaction of 2-nitrochlorobenzene with ammonia:
ClC6H4NO2+2NH3→H2NC6H4NO2+NH4Cl
This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Other methods include the nitration of acetanilide, although this route is less efficient due to steric hindrance from the amide group. Sulfonation is often used to block the 4-position, increasing the effectiveness of nitration to produce the 2-nitro isomer .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions of 2-nitrochlorobenzene with ammonia in autoclaves. The reaction mixture is maintained at elevated temperatures and pressures to optimize the yield. The product is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Reduction to o-Phenylenediamine
2-Nitroaniline is most commonly reduced to o-phenylenediamine , a key intermediate for benzimidazoles and pharmaceuticals.
Mechanism :
-
Catalytic hydrogenation : The nitro group (–NO₂) is reduced to –NH₂ via sequential electron transfer.
-
Metal nanoparticles : Au or Pd catalysts facilitate electron relay, enhancing reaction efficiency under mild conditions .
Equation :
Diazotization and Azo Coupling
The amine group undergoes diazotization to form diazonium salts, precursors to azo dyes.
Reagents | Conditions | Products | Application | Source |
---|---|---|---|---|
NaNO₂, HCl | 0–5°C | Diazonium salt | Azo dye synthesis | |
β-Naphthol | Alkaline aqueous | 2-Nitrobenzeneazophenol (Orange GR) | Textile dyes |
Equation :
Nucleophilic Aromatic Substitution
The nitro group directs electrophilic substitution, enabling functionalization at specific positions.
Reagent | Position | Product | Conditions | Source |
---|---|---|---|---|
NH₃ | Ortho | 2-Aminophenol | High-pressure autoclave | |
CH₃I (Methyl iodide) | Para | 2-Nitro-N-methylaniline | DMF, 60°C |
Equation :
Transfer Hydrogenative Condensation
This compound reacts with vicinal diols (e.g., 1,2-ethanediol) to form quinoxalines , heterocycles with applications in medicinal chemistry .
Diol | Catalyst | Conditions | Yield | Product |
---|---|---|---|---|
1,2-Ethanediol | Fe-Knölker complex | Toluene, 120°C, 24h | 82–94% | 2-Substituted quinoxalines |
Glycerol | Fe-Knölker complex | Toluene, 120°C, 24h | 61–80% | 2-Benzimidazoyl quinoxalines |
Mechanism :
-
Transfer hydrogenation converts diols to diketones.
-
Condensation with this compound forms imine intermediates.
Acetylation
The amine group reacts with acetylating agents to form 2-nitroacetanilide , stabilizing the molecule for further reactions .
Reagents : Acetic anhydride or acetyl chloride.
Conditions : Pyridine, 25°C.
Equation :
Environmental Degradation
This compound’s nitro group facilitates photolytic and microbial degradation, reducing environmental persistence .
Process | Conditions | Half-Life | Products |
---|---|---|---|
Photolysis | UV light, aqueous | 0.5 days | Nitrophenols, CO₂ |
Microbial degradation | Soil microbiota | 14–28 days | Ammonia, CO₂ |
Scientific Research Applications
2-Nitroaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Intermediate in the synthesis of drugs and other therapeutic agents.
Industry: Used in the production of dyes, antioxidants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-nitroaniline involves its reduction to o-phenylenediamine, which can then participate in various biochemical pathways. The nitro group in this compound is reduced to an amine group, which can interact with enzymes and other proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 3-Nitroaniline
- 4-Nitroaniline
Comparison
2-Nitroaniline is unique due to its position-specific nitro group, which influences its reactivity and applications. Compared to 3-nitroaniline and 4-nitroaniline, this compound has different steric and electronic properties, making it more suitable for certain synthetic applications .
Biological Activity
2-Nitroaniline (CAS No. 88-74-4) is an aromatic nitro compound that has garnered attention due to its diverse biological activities and implications in toxicology. This article reviews the biological activity of this compound, summarizing key findings from various studies, including mutagenicity, toxicity, and potential therapeutic applications.
This compound is characterized by the presence of a nitro group () attached to the second position of an aniline molecule. Its chemical structure can influence its biological activity significantly due to the electron-withdrawing nature of the nitro group.
Mutagenicity Studies
Research indicates that this compound is generally non-mutagenic in standard bacterial assays. However, some studies have reported weak mutagenic effects when tested on Salmonella typhimurium strains TA98 and TA1538 in the presence of metabolic activation systems like hamster S9 mix or flavin mononucleotide .
Toxicological Profile
- Acute Toxicity : The oral LD50 value for this compound is approximately 1838 mg/kg in rats, indicating moderate acute toxicity .
- Repeated Exposure : In repeated oral administration studies, a No Observed Effect Level (NOEL) was determined at 50 mg/kg bw/day , with significant clinical signs observed but no methemoglobinemia noted .
- Inhalation Studies : A NOAEL of 10 mg/m³ was established in a vapor inhalation study due to slight methemoglobinemia observed at higher concentrations .
Developmental Toxicity
In developmental studies, this compound did not exhibit teratogenic effects but caused developmental issues at high doses (450 mg/kg bw/day), with a maternal NOAEL set at 50 mg/kg bw .
Antimicrobial and Antiparasitic Potential
Recent studies have explored the potential of nitro compounds, including this compound, as antimicrobial agents. The presence of the nitro group can enhance interactions with microbial targets, although specific efficacy data for this compound remains limited .
Oxidative Stress Mechanisms
Research suggests that nitro compounds can undergo redox reactions within biological systems, potentially leading to the release of reactive nitrogen species (RNS) which may interact with cellular components . This property has been linked to both therapeutic effects and toxicological concerns.
Summary of Key Research Findings
Case Studies
- Methemoglobinemia Assessment : A study involving inhalation exposure highlighted that methemoglobinemia was detected only at high concentrations (90 mg/m³), contrasting with other nitroanilines which showed more consistent hematological effects .
- Developmental Effects in Animal Models : In a reproductive toxicity study, significant maternal weight loss and pup lethality were observed at high doses, indicating a need for caution regarding exposure during pregnancy .
- Catalytic Reduction Studies : Research has also investigated the catalytic properties of this compound derivatives in reactions involving gold nanoparticles, demonstrating its potential utility in synthetic chemistry applications .
Q & A
Basic Research Questions
Q. What are the common catalytic systems for reducing 2-nitroaniline to o-phenylenediamine, and what experimental conditions are typically employed?
- Methodological Answer : The reduction of 2-NA to o-phenylenediamine (o-PDA) is achieved using sodium borohydride (NaBH₄) or hydrazine hydrate as reducing agents, with catalysts such as silica-supported gold nanoparticles (Au/SiO₂), Ni@Au core-shell nanoparticles on fibrous silica, or polymer-stabilized silver nanoparticles. Key parameters include aqueous reaction media, ambient to moderate temperatures (25–60°C), and catalyst reusability (up to 5 cycles with <5% activity loss). Silica supports enhance stability by preventing nanoparticle aggregation .
Q. What are the primary synthetic routes for this compound, and how is purity ensured?
- Methodological Answer : 2-NA is commercially synthesized via ammonolysis of 2-nitrochlorobenzene at elevated temperatures (150–200°C) under pressure. Purification involves recrystallization from ethanol or aqueous solutions, with characterization via NMR, HPLC, or GC-MS to confirm >98% purity. Zone refining is recommended for removing trace isomers .
Q. What analytical techniques are used to detect and quantify this compound in environmental samples?
- Methodological Answer : Electrochemical sensors (e.g., Ce-doped SnO₂ nanosheets/Nafion-modified electrodes) offer high sensitivity (LOD: 6.3 nM) and selectivity. UV-Vis spectroscopy monitors λSPR shifts during catalytic reduction, while HPLC with C18 columns and MS detection provides quantification in complex matrices .
Q. What are the known toxicological endpoints of this compound exposure in mammalian models?
- Methodological Answer : Subchronic oral exposure in rats indicates methemoglobinemia as the primary toxicity (LOAEL: 100 mg/kg-day). Inhalation studies report nasal irritation (LOAEL[HEC]: 0.459 mg/m³). Developmental toxicity is observed only at maternally toxic doses (≥600 mg/kg-day) .
Advanced Research Questions
Q. How do catalyst support materials (e.g., SiO₂ vs. Al₂O₃) influence the reduction kinetics of this compound?
- Methodological Answer : Silica supports (e.g., Au/SiO₂) provide higher surface area and pore volume, enabling faster diffusion of reactants compared to alumina. For example, Au/SiO₂ achieves 95% conversion in 10 minutes, while Al₂O₃-supported catalysts require 25 minutes due to pore blockage. DFT studies suggest SiO₂’s hydroxyl groups stabilize transition states via hydrogen bonding .
Q. What computational strategies are employed to design this compound derivatives for quorum sensing modulation?
- Methodological Answer : Molecular docking with LuxR receptor models (e.g., PDB: 3IXP) identifies 2-NA derivatives mimicking acyl homoserine lactones. Substituents at the amino group enhance binding affinity (e.g., N-acylation improves ΔG by 2.5 kcal/mol). In vitro bioassays using Chromobacterium violaceum validate inhibitory activity .
Q. How do discrepancies in genotoxicity data for this compound arise between bacterial and mammalian systems?
- Methodological Answer : Conflicting Salmonella mutagenicity results (positive with S9 activation, negative without) suggest nitroreductase-dependent bioactivation. Mammalian hepatocyte assays show no DNA damage due to efficient detoxification via N-acetylation. Species-specific metabolic pathways explain these contradictions .
Q. What mechanisms underlie the nonlinear optical (NLO) properties of this compound inclusion complexes?
- Methodological Answer : Host-guest alignment in ALPO-5 molecular sieves induces non-centrosymmetric packing, enabling second-harmonic generation (SHG) 630× higher than pure 2-NA. Polarized Raman spectroscopy confirms dipole orientation, while XRD reveals π-stacking interactions between nitro groups and framework oxygen .
Q. How do aromatic interactions and hydrogen bonding affect the solid-state stability of this compound derivatives?
- Methodological Answer : X-ray crystallography and HOMA indices show phenyl-chelate stacking in 2-NA derivatives (e.g., Ru-doped MgAl₂Si₂O₈) contributes 40% to dimerization energy (ΔE = −8.2 kcal/mol via DFT). Hydrogen bonds between nitro groups and amine hydrogens further stabilize crystal lattices .
Q. Data Contradiction Analysis
Q. Why do in vitro and in vivo studies report conflicting methemoglobinemia potencies for nitroaniline isomers?
- Methodological Answer : In vitro sheep erythrocyte assays rank potency as 4-NA > 2-NA > 3-NA, but in vivo rat data show 2-NA and 4-NA have comparable LOAELs. This discrepancy arises from differential bioavailability: 4-NA’s higher log P enhances tissue penetration, while 2-NA’s slower hepatic clearance prolongs exposure .
Properties
IUPAC Name |
2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJCXCZTLWNFOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Record name | O-NITROANILINE | |
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Record name | 2-NITROANILINE | |
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DSSTOX Substance ID |
DTXSID1025726 | |
Record name | 2-Nitrobenzenamine | |
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Molecular Weight |
138.12 g/mol | |
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Physical Description |
O-nitroaniline is an orange solid with a musty odor. Sinks and mixes slowly with water. (USCG, 1999), Other Solid, Orange-yellow solid; [Merck Index] Darkens on exposure to light; [CHEMINFO] Orange crystalline solid; Soluble in water; [MSDSonline], ORANGE-YELLOW CRYSTALS. | |
Record name | O-NITROANILINE | |
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Record name | Benzenamine, 2-nitro- | |
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Record name | 2-Nitroaniline | |
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Boiling Point |
543 °F at 760 mmHg (NTP, 1992), 284 °C | |
Record name | O-NITROANILINE | |
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Flash Point |
335 °F (NTP, 1992), 168 °C | |
Record name | O-NITROANILINE | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992), Soluble in ethanol; very soluble in ether, acetone, benzene, chloroform, Slightly sol in cold water; sol in hot water, In water, 1.47X10+3 mg/L at 30 °C, Solubility in water, g/100ml at 25 °C: 0.126 | |
Record name | O-NITROANILINE | |
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Density |
1.44 at 68 °F (USCG, 1999) - Denser than water; will sink, 0.9015 at 25 °C/4 °C, 1.44 g/cm³ | |
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Vapor Density |
4.77 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
1 mmHg at 219.2 °F ; <0.1 mmHg at 86 °F (NTP, 1992), 0.00277 [mmHg], VP: 1 mm Hg at 104.0 °C, 2.77X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 4 | |
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Mechanism of Action |
THE RELATIVE MUTAGENIC ACTIVITIES OF AMINOANILINES HAVE BEEN ATTEMPTED TO BE RELATED TO PARAMETERS REFLECTING POTENTIAL FOR N-HYDROXYLATION AND STABILITY OF THE ARYLNITRENIUM IONS. THE NITRO GROUPS DEACTIVATE THE AMINE GROUP N-HYDROXYLATION AND THE EPOXIDATION, & NO ACTIVE PRODUCTS FROM CYTOCHROME P450 WOULD BE PREDICTED. THE ACTIVITY OF THE NITRO DERIVATIVES IS PRESUMED TO BE DUE TO TRANSFORMATION OF THE NITRO GROUP ITSELF TO AN ACTIVE MUTAGENIC SPECIES BY OTHER ENZYME SYSTEMS. /AMINOANILINES/ | |
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Color/Form |
Yellow-orange crystals from boiling water, Orange-red needles | |
CAS No. |
88-74-4 | |
Record name | O-NITROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7304 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-NITROANILINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1025726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.687 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-NITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2519U0541L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-NITROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1132 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-NITROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0306 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
160.7 °F (NTP, 1992), 71.0 °C, Heat of fusion at melting point = 16.1 kJ/mol, 71 °C | |
Record name | O-NITROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7304 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-NITROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1132 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-NITROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0306 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.